ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biological Activity
Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H18N4O4S2 and a molecular weight of 394.46 g/mol. Its structural complexity includes multiple thiazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antitubercular activities. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis .
Compound | Antibacterial Activity (MIC µg/mL) | Antitubercular Activity (MIC µg/mL) |
---|---|---|
5a | 50 | 50 |
5b | 100 | 400 |
4c | - | 50 |
Antioxidant Properties
Thiazole derivatives are also recognized for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases .
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory effects. This is attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The thiazole ring's aromaticity allows for electrophilic substitution at the C-5 position, enhancing its reactivity with biological targets.
- Nucleophilic Substitution : The presence of amino groups facilitates nucleophilic attacks on electrophilic centers in target biomolecules, leading to biological effects such as antimicrobial action .
- Biochemical Pathways : this compound is known to influence various biochemical pathways involved in inflammation and cell signaling .
Case Studies
In a study examining the antibacterial activity of thiazole derivatives, compounds similar to this compound were synthesized and tested against several bacterial strains. The results indicated that modifications in the thiazole structure significantly impacted their efficacy against Staphylococcus aureus and Escherichia coli .
Another investigation focused on the compound's potential as an anti-inflammatory agent. It was found that specific derivatives could reduce edema in animal models by inhibiting the release of inflammatory mediators .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-3-24-14(23)5-10-7-25-15(18-10)19-12(21)6-11-8-26-16-17-9(2)4-13(22)20(11)16/h4,7,11H,3,5-6,8H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBSDSAGFRALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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